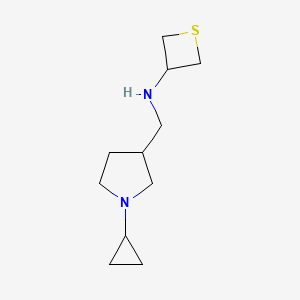
N-((1-Cyclopropylpyrrolidin-3-yl)methyl)thietan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-Cyclopropylpyrrolidin-3-yl)methyl)thietan-3-amine is a complex organic compound that features a unique combination of a cyclopropyl group, a pyrrolidine ring, and a thietane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Cyclopropylpyrrolidin-3-yl)methyl)thietan-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and an alkene or alkyne precursor.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents such as diazomethane or Simmons-Smith reagents.
Formation of the Thietane Ring: The thietane ring can be synthesized through a ring-closing reaction involving a suitable thiol and an alkene or alkyne precursor.
Coupling Reactions: The final step involves coupling the cyclopropylpyrrolidine intermediate with the thietane intermediate using a suitable coupling reagent, such as a carbodiimide or a phosphonium salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
N-((1-Cyclopropylpyrrolidin-3-yl)methyl)thietan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and other reducing agents.
Substitution: Halides, alkoxides, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines, alcohols, and other reduced derivatives.
Substitution: Halogenated or alkoxylated derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-((1-Cyclopropylpyrrolidin-3-yl)methyl)thietan-3-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Research: It is used as a tool compound to study the effects of structural modifications on biological activity, including binding affinity and selectivity.
Industrial Applications: The compound’s unique structural properties make it useful in the development of new materials, catalysts, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-((1-Cyclopropylpyrrolidin-3-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites with high affinity, leading to modulation of biological pathways. The cyclopropyl and thietane rings contribute to the compound’s stability and reactivity, enhancing its effectiveness in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thietan-3-amine: A simpler analog with a thietane ring and an amine group.
Cyclopropylpyrrolidine: A compound with a cyclopropyl group and a pyrrolidine ring, lacking the thietane ring.
Pyrrolidine Derivatives: Various derivatives with modifications to the pyrrolidine ring, such as N-methylpyrrolidine or pyrrolidine-2,5-dione.
Uniqueness
N-((1-Cyclopropylpyrrolidin-3-yl)methyl)thietan-3-amine is unique due to its combination of three distinct structural motifs: the cyclopropyl group, the pyrrolidine ring, and the thietane ring. This combination imparts unique physicochemical properties, such as enhanced stability, reactivity, and binding affinity, making it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C11H20N2S |
|---|---|
Molekulargewicht |
212.36 g/mol |
IUPAC-Name |
N-[(1-cyclopropylpyrrolidin-3-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C11H20N2S/c1-2-11(1)13-4-3-9(6-13)5-12-10-7-14-8-10/h9-12H,1-8H2 |
InChI-Schlüssel |
OOGAHZTXMSRPLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N2CCC(C2)CNC3CSC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


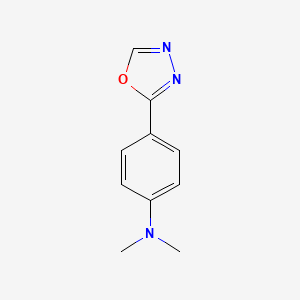
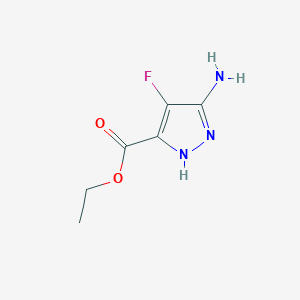
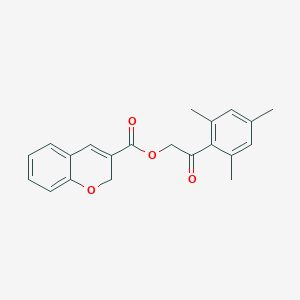
![2-Ethyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12942774.png)

![2-(6,7-Dihydro-5H-cyclopenta[b]pyridin-5-yl)acetic acid](/img/structure/B12942781.png)
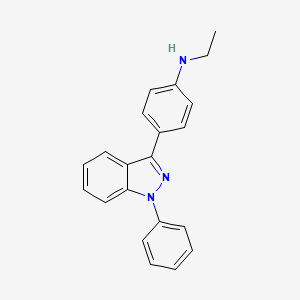

![(R)-tert-Butyl 4-(2-(4-(3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate](/img/structure/B12942795.png)
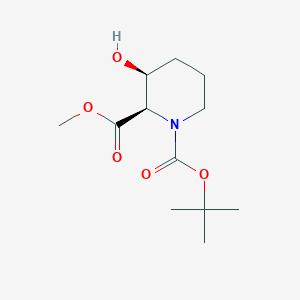


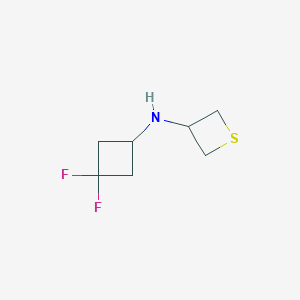
![2-Phenyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride](/img/structure/B12942821.png)
